molecular formula C11H17Cl2N3O B1441890 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride CAS No. 1220037-91-1

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride

Cat. No. B1441890
CAS RN: 1220037-91-1
M. Wt: 278.18 g/mol
InChI Key: CHAWALJANHOLOB-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O. It has a molecular weight of 241.72 . This compound is also known by other names such as β-(Dimethylamino)isopropyl chloride hydrochloride, 2-(Dimethylamino)isopropyl chloride hydrochloride, 2-Chloro-1-(dimethylamino)propane hydrochloride, and N-(2-Chloropropyl)dimethylamine hydrochloride .


Molecular Structure Analysis

The linear formula of 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride is CH3CHClCH2N(CH3)2 · HCl . The SMILES string representation is Cl.CC(Cl)CN©C .


Physical And Chemical Properties Analysis

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride is a solid substance . It has a melting point of 187-190 °C (lit.) .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For example, it is used in the production of antihistamines like isothipendyl and central nervous system depressants such as methadone. Additionally, it plays a role in the creation of promethazine, which is used to treat allergies and nausea .

Modulation of Biological Membranes

Researchers have explored the effects of structurally related compounds on the synaptic plasma membrane (SPM) bilayer structure and Na+/K (+)-ATPase activity. These studies help understand the biological interactions and potential side effects of drugs .

Antitubercular Agents

The hydrochloride salt of this compound is utilized in synthesizing analogues of lipophilic chalcones. These analogues have shown promise as antitubercular agents, which could lead to new treatments for tuberculosis .

Polymer Synthesis

Compounds similar to 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride are used in polymer synthesis. These polymers find applications in various industries, including paint resins, dispersions/emulsions, performance products, paper and water products, hair care products, and reactive systems .

Safety and Hazards

This compound is considered hazardous. It is classified as Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It poses dangers to the respiratory system . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.ClH/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12;/h3,5-6H,4,7-8H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAWALJANHOLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C(N=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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